molecular formula C13H17FN2O3S B5334974 N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

Cat. No.: B5334974
M. Wt: 300.35 g/mol
InChI Key: WCSUMBBJJUQYSH-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on a benzene ring with a fluorine atom, often using electrophilic fluorination reagents.

    Attachment of the methanesulfonamido group: This can be done through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-2-{[(4-fluorophenyl)methyl]amino}acetamide
  • N-Cyclopropyl-2-[(4-fluorophenyl)amino]acetamide
  • N-Cyclopropyl-2-{[2-(4-fluorophenyl)ethyl]amino}acetamide

Uniqueness

N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is unique due to the presence of the methanesulfonamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

N-cyclopropyl-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)16(9-13(17)15-12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSUMBBJJUQYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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